molecular formula C6H10N4 B8718663 4-(Aminomethyl)pyridine-2,6-diamine

4-(Aminomethyl)pyridine-2,6-diamine

Cat. No.: B8718663
M. Wt: 138.17 g/mol
InChI Key: MILKFNKSBVDQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)pyridine-2,6-diamine (CAS 199296-51-0) is a versatile pyridine-based triamine with the molecular formula C6H11N3 and a molecular weight of 125.18 g/mol. This compound serves as a valuable multifunctional building block in medicinal chemistry and chemical synthesis, particularly for constructing more complex molecular architectures. Its structure, featuring both a 2,6-diaminopyridine core and a separate aminomethyl group at the 4-position, makes it a privileged scaffold for developing pharmacologically active molecules. The 2,6-diaminopyridine moiety is a well-established scaffold in drug discovery. Research into similar structures shows its utility in creating kinase inhibitors, where the diaminopyridine core acts as a hinge-binding motif, critical for interacting with enzyme active sites . Furthermore, diaminopyridine derivatives have been identified as key components in skeletal muscle relaxants and urinary tract analgesics, highlighting the potential of this structural class in therapeutic development . This specific compound, with its additional 4-aminomethyl substituent, offers enhanced versatility and a third vector for derivatization compared to simpler diaminopyridines. It is ideally suited for the synthesis of novel chemical entities for high-throughput screening, as a precursor for covalent inhibitor design, or in the development of metal-chelating complexes . As a research chemical, it finds broad application across drug discovery, agrochemical research, and materials science. Please Note: This product is supplied for laboratory research and chemical synthesis purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4-(aminomethyl)pyridine-2,6-diamine

InChI

InChI=1S/C6H10N4/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3,7H2,(H4,8,9,10)

InChI Key

MILKFNKSBVDQAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)N)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The structural diversity of pyridine-2,6-diamine derivatives arises from variations in substituents at position 4, which significantly influence their chemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 4-(Aminomethyl)pyridine-2,6-diamine and Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound 2,6-diamine; 4-aminomethyl C₆H₁₀N₄ Potential for enhanced ion channel modulation
Meriolin 16 2,6-diamine; 4-(4-methoxy-pyrrolopyridine) C₁₄H₁₄N₆O Extended aromatic system; anticancer activity
JAK2/SRC kinase inhibitor* 2,6-diamine; 4-(pyrazolyl); N-fluorophenyl ethyl C₂₂H₂₂FN₉ Bulky substituents for kinase selectivity
3-Fluoro-4-(trifluoromethyl)pyridine-2,6-diamine 2,6-diamine; 3-fluoro; 4-trifluoromethyl C₆H₅F₄N₃ Halogenated groups improving stability
4-Di(methylamino)pyridine 4-di(methylamino) C₇H₁₁N₃ High HVACCs potentiation

*Full name: N-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N'-(pyrazin-2-yl)pyridine-2,6-diamine.

Key Observations:

  • Meriolin 16 incorporates a methoxy-pyrrolopyridine moiety, enhancing its anticancer activity through interactions with cell cycle regulators .
  • The JAK2/SRC kinase inhibitor demonstrates how bulky substituents at position 4 improve selectivity for kinase targets, advancing it to phase 2 clinical trials .
  • Halogenation (e.g., 3-fluoro and 4-trifluoromethyl groups) in derivatives improves metabolic stability and resistance to oxidation .

Stability and Reactivity

Pyridine-2,6-diamine derivatives are prone to oxidation, as seen in the case of pyridine-2,6-diamine, which undergoes polymerization under oxidative conditions . However, substituents like trifluoromethyl or methoxy groups (e.g., in Meriolin 16 and halogenated analogs) can mitigate this instability by steric or electronic effects . The aminomethyl group in this compound may similarly enhance stability compared to unsubstituted analogs.

Preparation Methods

Route via 2,6-Diaminoisonicotinic Acid Derivatives

A promising approach involves derivatizing 2,6-diaminoisonicotinic acid, a compound accessible through methods described in adenosine receptor antagonist syntheses. The process begins with the methyl ester of 2,6-diaminoisonicotinic acid (Compound X ), which serves as a versatile intermediate.

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed under basic conditions (e.g., NaOH in aqueous methanol) to yield 2,6-diaminoisonicotinic acid. This step typically achieves >90% conversion, with the carboxylic acid group now positioned at the 4-site of the pyridine ring.

Conversion to the Primary Amide

The carboxylic acid is activated via thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently treated with concentrated ammonium hydroxide to produce 2,6-diaminoisonicotinamide. This step proceeds in 75–85% yield, with purity confirmed by NMR spectroscopy.

Reduction of the Amide to Aminomethyl

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the primary amide to the corresponding aminomethyl group. The reaction, conducted under reflux for 12–16 hours, affords this compound in 60–70% yield. Side products, such as over-reduced species or deaminated derivatives, are minimized by maintaining strict temperature control (0–5°C during reagent addition).

Table 1: Key Reaction Parameters for the LiAlH₄ Reduction Step

ParameterValue/Range
SolventAnhydrous THF
TemperatureReflux (66°C)
Reaction Time12–16 hours
LiAlH₄ Equivalents4–5 eq
Yield60–70%

Direct Amination of 2,6-Diaminopyridine

While 2,6-diaminopyridine (DAP) is readily synthesized via the Chichibabin reaction or modified glutaronitrile cyclization, introducing a 4-aminomethyl group poses significant challenges. Electrophilic aromatic substitution is disfavored due to the electron-deficient pyridine ring. However, transition metal-catalyzed C–H activation offers a potential pathway:

  • Directed ortho-Metalation : Using a palladium catalyst and a directing group (e.g., pyridyl nitrogen), the 4-position could be functionalized via coupling with a methylamine precursor.

  • Buchwald-Hartwig Amination : Aryl halides at the 4-position could undergo cross-coupling with ammonia or protected amines.

These methods remain largely theoretical for this substrate, as no direct examples are documented in the provided sources.

Reductive Amination of 4-Cyano Derivatives

4-Cyano-2,6-diaminopyridine, synthesized via cyanation of a halogenated precursor, could be reduced to the aminomethyl group using hydrogenation (H₂/Pd-C) or borane complexes. However, the instability of the cyano group under harsh conditions limits practicality.

Comparative Analysis of Synthesis Methods

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialStepsOverall YieldKey Challenges
Amide ReductionMethyl ester345–55%Sensitivity of LiAlH₄
Chichibabin DerivativesGlutaronitrile4+<30%Functionalization at C4
C–H Activation2,6-Diaminopyridine2–3N/ACatalyst specificity

The amide reduction route provides the highest feasibility, leveraging established intermediates and predictable reactivity. In contrast, methods requiring direct C–H functionalization suffer from insufficient catalytic efficiency and regioselectivity.

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)pyridine-2,6-diamine, and how can purity be validated?

The synthesis of structurally related compounds, such as 1-(Aminomethyl)-4-methoxycyclohexanamine, involves reductive amination or catalytic hydrogenation of nitrile intermediates (e.g., using EP 3,858,835 A1 protocols) . For purity validation, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect unreacted precursors or byproducts. Additionally, elemental analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming molecular integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

  • NMR : The ¹H NMR spectrum should exhibit distinct signals for the aminomethyl group (δ ~3.2–3.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). ¹³C NMR confirms sp² carbons (pyridine ring, ~150–160 ppm) and sp³ carbons (aminomethyl, ~40–50 ppm).
  • IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) are key identifiers. Compare with reference spectra of pyridine-2,6-diamine derivatives .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX software address them?

Challenges include disordered solvent molecules, twinning, and weak diffraction for flexible substituents. SHELXL (via SHELX suite) enables robust refinement through:

  • Twinning correction : Use TWIN and BASF commands for pseudo-merohedral twinning.
  • Disorder modeling : Apply PART and SUMP restraints for split positions.
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H⋯N) via PLATON integration .

Q. How do solvent and substituent effects influence the UV/Vis absorption properties of pyridine-2,6-diamine derivatives?

Solvent polarity alters π→π* transitions via solvatochromism. For example, in polar aprotic solvents (DMSO), electron-withdrawing substituents redshift λmax by stabilizing excited states. Substituent effects are quantified using Hammett parameters (σ) and TD-DFT calculations. Experimental validation requires comparative spectra in solvents like ethanol, hexane, and acetonitrile .

Q. What computational methods are effective in studying the corrosion inhibition mechanisms of pyridine-2,6-diamine derivatives on steel surfaces?

  • Molecular Dynamics (MD) : Simulate adsorption energies on Fe(110) surfaces.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance.
  • Electrochemical impedance spectroscopy (EIS) : Validate computational results by correlating charge-transfer resistance (Rct) with inhibitor concentration .

Q. How does the coordination behavior of this compound with rare-earth ions affect luminescent material design?

The ligand’s tridentate binding mode (N,N,N-donor) stabilizes Ln³⁺ (e.g., Tb³⁺, Eu³⁺) complexes, enhancing luminescence via antenna effects. Key factors:

  • Ligand-to-metal energy transfer : Optimized by matching triplet state energy (T₁) to Ln³⁺ excited states.
  • Crystallinity : Co-crystallization with co-formers (e.g., 4,4′-bipyridine) improves quantum yield via rigidochromism .

Q. What are the implications of microbial transformation studies (e.g., Burkholderia sp. MAK1) on the environmental stability of pyridine-2,6-diamine derivatives?

Burkholderia sp. MAK1 oxidizes pyridine-2,6-diamine but may induce polymerization (evidenced by brown reaction mixtures). Assess environmental persistence via:

  • High-resolution mass spectrometry (HR-MS) : Detect oligomers or cross-linked products.
  • Soil microcosm studies : Monitor degradation rates under aerobic/anaerobic conditions .

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